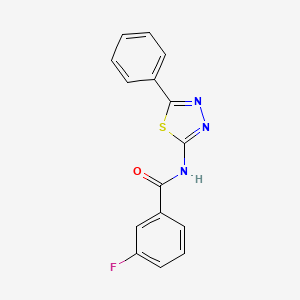![molecular formula C28H32N4O3S2 B2456619 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide CAS No. 392320-69-3](/img/structure/B2456619.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of adamantane-1,3,4-thiadiazole hybrid derivatives . These derivatives have been known for their diverse applications in the medical, agricultural, and material science fields . .
Mode of Action
It’s known that the adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .
Biochemical Pathways
The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation
Result of Action
It’s known that adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures .
Action Environment
It’s known that the adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide involves multiple steps. One common method includes the reaction of 1-adamantylamine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with benzyl chloride and 4-(dimethylsulfamoyl)benzoyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This typically includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and adamantyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core thiadiazole structure but exhibit different functional groups.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit:
Anti-inflammatory properties: By inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Anti-cancer properties: Inducing cell cycle arrest and apoptosis in cancer cells.
Neuroprotective properties: Protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide: This compound shares a similar thiadiazole core but has a methoxy group instead of a dimethylsulfamoyl group.
1,3,4-Thiadiazole derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide is unique due to its combination of the adamantyl group, thiadiazole ring, and dimethylsulfamoyl group. This unique structure contributes to its potent biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S2/c1-31(2)37(34,35)24-10-8-23(9-11-24)25(33)32(18-19-6-4-3-5-7-19)27-30-29-26(36-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCISMSUOOWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
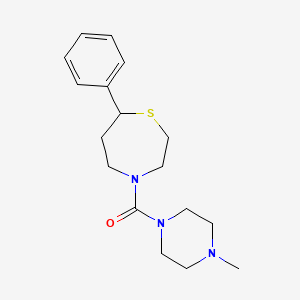
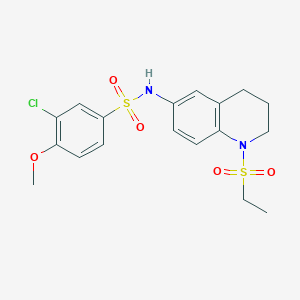
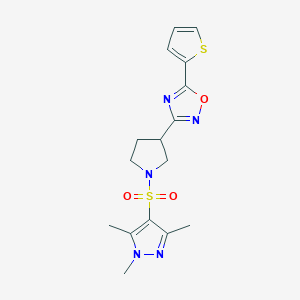
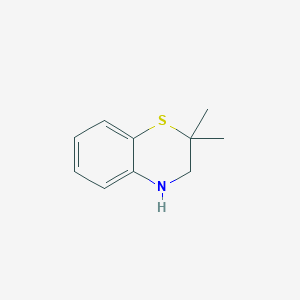
![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)
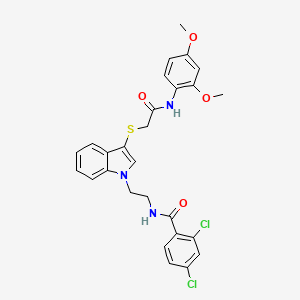
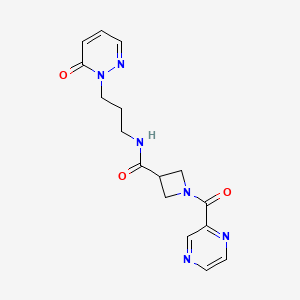
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2456548.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2456555.png)
